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Compound of Interest

Compound Name: DOPE-PEG-COOH (MW 2000)

Cat. No.: B14002776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DOPE-PEG-COOH) in the formulation

of nanoparticles for various biomedical imaging modalities. This document includes detailed

experimental protocols, quantitative data summaries, and visualizations to guide researchers in

the application of this versatile phospholipid-PEG conjugate.

Introduction
DOPE-PEG-COOH is a heterobifunctional lipid-polymer conjugate that plays a crucial role in

the development of advanced nanoparticle systems for biomedical applications.[1] Its unique

structure, comprising a DOPE lipid anchor, a hydrophilic polyethylene glycol (PEG) spacer, and

a terminal carboxylic acid group, allows for the creation of long-circulating, targetable

nanocarriers for imaging and therapeutic agents. The DOPE component facilitates

incorporation into lipid-based nanoparticles such as liposomes, while the PEG chain provides a

"stealth" characteristic, reducing recognition by the reticuloendothelial system and prolonging

circulation time.[1] The terminal carboxyl group serves as a versatile handle for the covalent

conjugation of targeting ligands (e.g., antibodies, peptides, aptamers) and imaging probes.[1]

Key Applications in Biomedical Imaging
DOPE-PEG-COOH is instrumental in the design of nanoparticles for a range of in vivo imaging

techniques, including:
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Fluorescence Imaging: Enabling the development of targeted probes for visualizing

biological processes at the cellular and tissue level.

Magnetic Resonance Imaging (MRI): Facilitating the formulation of targeted contrast agents

for enhanced anatomical and functional imaging.

Positron Emission Tomography (PET): Allowing for the creation of radiolabeled nanoparticles

for sensitive and quantitative whole-body imaging.

I. Fluorescence Imaging Applications
Application Note: Targeted Liposomes for In Vivo
Fluorescence Imaging of Inflammation
This section details the use of DOPE-PEG-COOH in the formulation of fluorescently labeled

liposomes for the targeted imaging of inflamed tissues. The carboxyl group on the PEG linker

can be utilized to attach targeting moieties that bind to specific markers of inflammation.

Quantitative Data Summary

Formulation
Mean
Diameter
(nm)

Zeta
Potential
(mV)

Polydispers
ity Index
(PDI)

In Vivo
Accumulati
on (Relative
Fluorescen
ce
Intensity)

Reference

PEG-Anionic

Liposomes
120 ± 20 -30 ± 5 < 0.2

High (~2.5x

higher than

PEG-cationic)

PEG-Cationic

Liposomes
130 ± 25 +25 ± 5 < 0.2 Moderate

Anionic

Liposomes
110 ± 15 -35 ± 5 < 0.2 Low

Cationic

Liposomes
125 ± 20 +30 ± 5 < 0.2 Very Low
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Experimental Protocol: Formulation and In Vivo Imaging
of Fluorescent Liposomes
1. Materials:

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

DOPE-PEG-COOH (MW 2000)

Cholesterol

Fluorescent lipid probe (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine

rhodamine B sulfonyl))

Chloroform

Phosphate-buffered saline (PBS), pH 7.4

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide)

Targeting ligand with a primary amine group (e.g., antibody, peptide)

2. Liposome Formulation (Thin-Film Hydration Method):

Dissolve DOPE, DOPE-PEG-COOH, cholesterol, and the fluorescent lipid probe in

chloroform in a round-bottom flask at a desired molar ratio.

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

Dry the film under vacuum for at least 2 hours to remove residual solvent.

Hydrate the lipid film with PBS (pH 7.4) by vortexing, resulting in the formation of

multilamellar vesicles.

Extrude the liposome suspension through polycarbonate membranes with a defined pore

size (e.g., 100 nm) using a mini-extruder to produce unilamellar liposomes of a uniform size.
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3. Conjugation of Targeting Ligand:

Activate the carboxyl groups on the liposome surface by incubating with EDC and NHS in

MES buffer (pH 6.0) for 15-30 minutes at room temperature.

Remove excess EDC/NHS by dialysis or size exclusion chromatography.

Add the amine-containing targeting ligand to the activated liposomes and incubate for 2-4

hours at room temperature or overnight at 4°C.

Quench the reaction by adding a small molecule with a primary amine (e.g., glycine or Tris

buffer).

Purify the targeted liposomes from unconjugated ligands using dialysis or size exclusion

chromatography.

4. In Vivo Fluorescence Imaging:

Administer the fluorescently labeled liposomes to the animal model (e.g., intravenously).

At desired time points, image the animal using an in vivo imaging system (IVIS) equipped

with the appropriate excitation and emission filters for the chosen fluorophore.

Analyze the images to quantify the fluorescence intensity in the region of interest.

Workflow for Targeted Fluorescent Liposome Preparation and Imaging

Liposome Formulation Targeting Ligand Conjugation In Vivo Imaging

Dissolve Lipids in Chloroform Thin-Film Evaporation Hydration with PBS Extrusion Activate COOH with EDC/NHSFormulated Liposomes Add Amine-Containing Ligand Purification IV AdministrationTargeted Fluorescent Liposomes In Vivo Fluorescence Imaging Image Analysis

Click to download full resolution via product page

Caption: Workflow for preparing and imaging targeted fluorescent liposomes.
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II. Magnetic Resonance Imaging (MRI) Applications
Application Note: DOPE-PEG-COOH Functionalized
Nanoparticles as MRI Contrast Agents
DOPE-PEG-COOH can be used to coat superparamagnetic iron oxide nanoparticles (SPIONs)

or to formulate liposomes encapsulating gadolinium-based contrast agents. The PEGylation

enhances biocompatibility and circulation time, while the carboxyl group allows for the

attachment of targeting moieties to direct the contrast agent to specific tissues or cells.

Quantitative Data Summary: Relaxivity of PEGylated Iron Oxide Nanoparticles

Nanoparti
cle
Formulati
on

Core Size
(nm)

Hydrodyn
amic
Diameter
(nm)

r1
(mM⁻¹s⁻¹)

r2
(mM⁻¹s⁻¹)

r2/r1
Ratio

Referenc
e

PEG-

SPION
~11 ~50 - 123 ± 6 -

PEG-

SPION

(PEG 300)

8.86 74 12.3 85.6 6.96

PEG-

SPION

(PEG 600)

8.86 70 14.2 92.3 6.50

Relaxivity values are dependent on the magnetic field strength and temperature.

Experimental Protocol: Synthesis and Relaxivity
Measurement of PEGylated SPIONs
1. Materials:

Iron (III) chloride hexahydrate (FeCl₃·6H₂O)

Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
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Ammonium hydroxide (NH₄OH)

DOPE-PEG-COOH

Deionized water

2. Synthesis of SPIONs:

Prepare aqueous solutions of FeCl₃·6H₂O and FeCl₂·4H₂O.

Mix the iron chloride solutions in a 2:1 molar ratio.

Add the iron chloride mixture dropwise to a solution of ammonium hydroxide under vigorous

stirring to induce the co-precipitation of iron oxide nanoparticles.

Heat the reaction mixture to 80°C for 1-2 hours.

Cool the suspension to room temperature and wash the nanoparticles repeatedly with

deionized water using magnetic separation until the supernatant is neutral.

3. PEGylation of SPIONs:

Disperse the SPIONs in deionized water.

Add an aqueous solution of DOPE-PEG-COOH to the SPION suspension.

Sonicate the mixture for 30 minutes to facilitate the coating of the nanoparticles.

Stir the suspension overnight at room temperature.

Remove uncoated DOPE-PEG-COOH by magnetic separation and wash the PEGylated

SPIONs with deionized water.

4. Relaxivity Measurement:

Prepare a series of dilutions of the PEGylated SPIONs in water or PBS with varying iron

concentrations.
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Measure the T1 and T2 relaxation times of each dilution using an MRI scanner at a specific

field strength (e.g., 1.5T or 3T).

Plot the relaxation rates (1/T1 and 1/T2) against the iron concentration.

The slopes of the resulting linear plots represent the r1 and r2 relaxivities, respectively.

Workflow for SPION Synthesis, PEGylation, and Relaxivity Measurement
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Caption: Workflow for the preparation and characterization of PEGylated SPIONs.
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III. Positron Emission Tomography (PET) Imaging
Applications
Application Note: DOPE-PEG-COOH in Radiolabeled
Nanoparticles for PET Imaging
DOPE-PEG-COOH is used to formulate nanoparticles that can be radiolabeled with positron-

emitting isotopes (e.g., ⁶⁴Cu, ⁸⁹Zr) for PET imaging. The terminal carboxyl group can be

conjugated to a chelator (e.g., DOTA, NOTA) which then securely holds the radioisotope. This

enables quantitative in vivo tracking of the nanoparticles and assessment of their biodistribution

and tumor targeting efficiency.

Quantitative Data Summary: Biodistribution of ⁶⁴Cu-Labeled Nanoparticles

Organ
% Injected Dose per Gram
(%ID/g) at 4h

% Injected Dose per Gram
(%ID/g) at 24h

Blood 8.5 ± 1.2 2.1 ± 0.5

Heart 1.5 ± 0.3 0.8 ± 0.2

Lungs 3.2 ± 0.7 1.5 ± 0.4

Liver 15.6 ± 2.5 18.2 ± 3.1

Spleen 10.1 ± 1.8 12.5 ± 2.2

Kidneys 4.3 ± 0.9 2.0 ± 0.6

Tumor 3.8 ± 0.8 7.5 ± 1.5

Data are representative and can vary based on nanoparticle formulation, targeting ligand, and

animal model.

Experimental Protocol: Preparation and Biodistribution
Study of ⁶⁴Cu-Labeled Nanoparticles
1. Materials:
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DOPE-PEG-COOH functionalized nanoparticles (pre-formulated)

DOTA-NHS ester

⁶⁴CuCl₂ in dilute HCl

Ammonium acetate buffer (pH 5.5)

PD-10 desalting column

2. DOTA Conjugation:

Disperse the DOPE-PEG-COOH functionalized nanoparticles in a suitable buffer (e.g., PBS,

pH 7.4).

Add DOTA-NHS ester to the nanoparticle suspension and stir for 4-6 hours at room

temperature.

Purify the DOTA-conjugated nanoparticles using a PD-10 desalting column to remove

unconjugated DOTA.

3. ⁶⁴Cu Radiolabeling:

Adjust the pH of the ⁶⁴CuCl₂ solution to 5.5 with ammonium acetate buffer.

Add the buffered ⁶⁴CuCl₂ to the DOTA-conjugated nanoparticles.

Incubate the reaction mixture at 40-50°C for 30-60 minutes with gentle shaking.

Determine the radiolabeling efficiency using instant thin-layer chromatography (ITLC).

Purify the ⁶⁴Cu-labeled nanoparticles from free ⁶⁴Cu using a PD-10 desalting column.

4. In Vivo PET Imaging and Biodistribution:

Administer the ⁶⁴Cu-labeled nanoparticles to tumor-bearing mice via tail vein injection.

Perform PET/CT scans at various time points (e.g., 1h, 4h, 24h, 48h) post-injection.
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After the final imaging session, euthanize the mice and collect major organs and the tumor.

Weigh the tissues and measure the radioactivity in each organ using a gamma counter.

Calculate the biodistribution as the percentage of the injected dose per gram of tissue

(%ID/g).

Logical Relationship for PET Probe Development and Evaluation

DOPE-PEG-COOH Nanoparticle

DOTA Conjugation
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⁶⁴Cu Radiolabeling

DOTA-NP

In Vivo PET/CT Imaging

⁶⁴Cu-DOTA-NP

Ex Vivo Biodistribution

Click to download full resolution via product page

Caption: Logical flow from nanoparticle functionalization to in vivo evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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